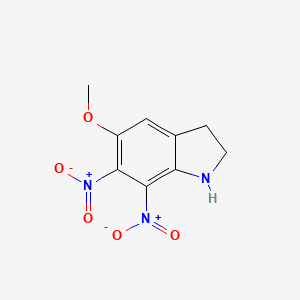

5-Methoxy-6,7-dinitro-indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6,7-dinitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O5/c1-17-6-4-5-2-3-10-7(5)9(12(15)16)8(6)11(13)14/h4,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBGKVWNXFMJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCN2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 5 Methoxy 6,7 Dinitro Indoline and Its Precursors

Established Indoline (B122111) Synthesis Pathways and their Adaptations for Substituted Systems

The construction of the indoline skeleton, a hydrogenated derivative of indole (B1671886), can be achieved through various synthetic routes, many of which are adaptations of classical indole syntheses. These methods offer pathways to a wide array of substituted indolines.

Fischer Indole Synthesis and Derivatives for Indoline Construction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org While this method directly yields indoles, it can be adapted to produce indolines. One approach involves the synthesis of 3,3-disubstituted indolenines through an "interrupted" Fischer indolization, which can then be reduced to the corresponding indolines. researchgate.netrsc.org This strategy is particularly useful for creating indolines with quaternary centers at the 3-position. researchgate.net The choice of acid catalyst, which can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as ZnCl2, is crucial for the reaction's success. byjus.comwikipedia.org

Furthermore, a palladium-catalyzed variation of the Fischer indole synthesis allows for the cross-coupling of aryl bromides with hydrazones, providing an alternative route to the key hydrazone intermediate. wikipedia.org The reaction conditions, including the choice of solvent and temperature, can be optimized to favor the formation of either the indole or the indoline product. rsc.org

Madelung and Leimgruber-Batcho Indole Syntheses: Applications in Indoline Formation

The Madelung synthesis involves the intramolecular cyclization of N-phenylamides under strong basic conditions at high temperatures to produce indoles. wikipedia.org While the harsh conditions can limit its applicability for sensitive substrates, modern variations using organolithium bases allow the reaction to proceed at lower temperatures. uninsubria.itbhu.ac.in This method is particularly suited for the preparation of 2-alkinylindoles. wikipedia.org

The Leimgruber-Batcho indole synthesis offers a more versatile and milder route to indoles, which can be adapted for indoline synthesis. ijpsjournal.comresearchgate.net This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole ring. ijpsjournal.com A variety of reducing agents can be employed for the cyclization step, including catalytic hydrogenation with palladium on carbon or Raney nickel, as well as chemical reducing agents like iron in acetic acid or sodium dithionite. clockss.org The mildness of these conditions makes the Leimgruber-Batcho synthesis compatible with a wide range of functional groups. clockss.org Recent advancements have focused on developing more efficient and environmentally friendly one-pot procedures for this synthesis. journalijar.com

Bartoli Indole Synthesis and Regioselective Approaches to Dihydroindoles

The Bartoli indole synthesis provides a practical route to 7-substituted indoles through the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. bhu.ac.inscholaris.capcbiochemres.com The reaction proceeds through a vulcanchem.comvulcanchem.com-sigmatropic rearrangement of an O-vinylhydroxylamine intermediate. scholaris.ca This method is particularly valuable for accessing indoles with substitution at the C7 position, which can be challenging to achieve through other methods. bhu.ac.in The resulting indoles can subsequently be reduced to the corresponding dihydroindoles (indolines).

Metal-Catalyzed Cyclizations and Electrocatalytic Routes to Indolines

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions for the construction of heterocyclic compounds, including indolines. Palladium-catalyzed methods have been particularly prominent, enabling the synthesis of indoles from readily available anilines and ketones through the oxidative cyclization of N-aryl imines. acs.orgbohrium.com These reactions often utilize molecular oxygen as the sole oxidant, offering an atom-economical and environmentally friendly approach. acs.org Other transition metals, such as cobalt and rhodium, have also been employed in catalytic cycles to construct the indole and indoline framework. mdpi.comnih.gov

Electrocatalysis has emerged as a powerful and sustainable tool for organic synthesis. acs.org Electrocatalytic methods for indoline synthesis often involve the dehydrogenative cyclization of precursors like 2-vinylanilides, using an organic redox catalyst and avoiding the need for external chemical oxidants. organic-chemistry.orgacs.org These electrochemical approaches can provide access to a variety of functionalized indolines and indoles under mild conditions. rsc.orgrsc.org

Regioselective Methoxy (B1213986) Group Incorporation in Indoline Synthesis

The introduction of a methoxy group at a specific position on the indoline ring is a critical step in the synthesis of 5-Methoxy-6,7-dinitro-indoline. This requires careful consideration of the synthetic strategy to ensure the desired regioselectivity.

Synthesis of Methoxy-Substituted Indoline Precursors

The synthesis of methoxy-substituted indoline precursors often starts with appropriately substituted anilines or other aromatic compounds. For instance, 5-methoxyindole (B15748) can be prepared from 5-bromoindole (B119039) via a copper-catalyzed reaction with sodium methoxide (B1231860). google.com Another approach involves the synthesis of 5-methoxyindole from indoline itself. This multi-step process includes acetylation, nitration, reduction of the nitro group to an amine, diazotization, conversion to a hydroxyl group, methylation to the methoxy group, and finally deacetylation and dehydrogenation. rsc.org

The synthesis of 5-methoxy-substituted indoline spiropyrans has been achieved through the condensation of 5-methoxy derivatives of 1,3,3-trimethyl-2-methyleneindoline (B94422) (Fischer's base) with salicylaldehydes. mdpi.comresearchgate.net Furthermore, the nitration of 5-methoxyindole can be controlled to yield 5-methoxy-6-nitro-1H-indole, a key intermediate. The electron-donating nature of the methoxy group directs the nitration to the adjacent C6 position. vulcanchem.com Subsequent reduction of the indole ring would yield the corresponding indoline.

The following table summarizes some key reactions for the synthesis of methoxy-substituted indoles and indolines:

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-Bromoindole | Sodium methoxide, methanol, copper catalyst, 80-120°C | 5-Methoxyindole | google.com |

| 1-Acetyl-5-nitroindoline | Reduction, Diazotization, Cupric sulfate, Methylation, Deacetylation | 5-Methoxyindoline (B1354788) | rsc.org |

| 5-Methoxyindole | Nitrating agent (e.g., HNO3/H2SO4) | 5-Methoxy-6-nitro-1H-indole | vulcanchem.com |

| 5-methoxy-1H-indole-2-carboxylic acid | Esterification (Methanol, H2SO4) | Methyl 5-methoxy-1H-indole-2-carboxylate | mdpi.com |

| 2-alkynylaniline derivatives | Pd(OAc)2, TPGS-750-M/water | 2-substituted indoles | mdpi.com |

Once the 5-methoxyindoline precursor is obtained, the subsequent dinitration at the 6 and 7 positions would lead to the final target compound, this compound. This step would require careful control of nitrating conditions to achieve the desired regioselectivity.

Influence of Methoxy Group on Photochromic Properties of Indolyfulgides as a Model

To understand the electronic influence of the methoxy group at the C-5 position of the indoline ring, it is instructive to examine its effect in a model system. Indolylfulgides are a class of photochromic compounds, meaning they can undergo reversible transformation between two forms having different absorption spectra upon light irradiation. fiu.eduresearchgate.net The electronic properties of substituents on the indole ring play a crucial role in their photochromic behavior. fiu.edu

Research on the role of methoxy substituents on photochromic indolylfulgides provides valuable insight. oup.comoup.com The introduction of an electron-donating methoxy group onto the indole ring of an indolylfulgide has been shown to significantly alter its spectral properties. oup.comoup.com Specifically, placing a methoxy group at the C-5 position induces a large bathochromic shift (a shift to a longer wavelength) in the absorption maximum of the molecule's colored form. oup.comoup.com This effect is attributed to the electron-donating nature of the methoxy group, which extends the π-conjugation of the chromophore. fiu.edu

In contrast, a methoxy group at the C-6 position results in an increase in the molar absorption coefficient of the colored form. oup.comoup.com When both C-5 and C-6 positions are substituted with methoxy groups, the resulting indolylfulgide exhibits both the bathochromic shift and the enhanced molar absorption coefficient. oup.comoup.com These findings underscore the significant electronic impact of the methoxy group, a key feature of the target molecule, this compound.

Table 1: Influence of Methoxy Group Position on Indolylfulgide Spectral Properties This table is generated based on findings from referenced articles.

| Substituent Position | Effect on Colored Form's Spectrum | Reference |

|---|---|---|

| C-5 Methoxy | Large bathochromic shift of absorption maximum | oup.com, oup.com |

| C-6 Methoxy | Enlargement of molar absorption coefficient | oup.com, oup.com |

| C-5, C-6 Dimethoxy | Both bathochromic shift and enlarged molar absorption coefficient | oup.comoup.com |

Controlled Nitration of Indoline Derivatives to Achieve Dinitro Substitution

The introduction of two nitro groups onto the indoline core is a primary challenge in the synthesis of this compound. The electron-rich nature of the indoline ring makes it highly reactive towards electrophiles, but controlling the position and number of substitutions requires carefully chosen methods and conditions. bhu.ac.in

Electrophilic aromatic substitution is the fundamental mechanism for nitrating the indoline nucleus. bhu.ac.in The choice of nitrating agent is critical for achieving the desired outcome and avoiding unwanted side reactions.

Classical nitration methods often employ strong acids, such as a mixture of nitric acid and sulfuric acid. bhu.ac.in However, the indoline system is sensitive to strongly acidic conditions, which can lead to protonation at C-3, deactivating the pyrrole (B145914) ring, or causing polymerization. bhu.ac.in

To circumvent these issues, milder, non-acidic nitrating agents have been developed. One such method involves the use of trifluoroacetyl nitrate (B79036) (CF₃COONO₂), which can be generated in situ from the metathesis of ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640). nih.govrsc.orgrsc.org This reagent acts as a potent electrophilic nitrating agent for a variety of heterocyclic systems, including indoles, under non-acidic and metal-free conditions. nih.govrsc.org Such methods offer greater functional group tolerance and can provide different regioselectivity compared to traditional strong-acid methods. nih.govrsc.org Other reagents used for the nitration of sensitive substrates include tert-butyl nitrite (B80452) and benzoyl nitrate. bhu.ac.inresearchgate.net

Achieving a specific 6,7-dinitration pattern on a pre-existing 5-methoxy-indoline core via direct electrophilic substitution is exceptionally challenging due to the directing effects of the fused pyrrole ring and the methoxy group. Direct nitration would likely yield a complex mixture of mono- and di-nitrated isomers.

A more effective and regioselective strategy involves a convergent synthesis, where the dinitrated aromatic core is constructed first, followed by the formation of the heterocyclic ring. This approach relies on the use of pre-functionalized benzene (B151609) derivatives. For instance, the synthesis of related dinitro-heterocycles has been successfully achieved starting from precursors like 2-bromo-4,6-dinitroaniline (B162937) or 2-amino-4,6-dinitroaniline. researchgate.netresearchgate.net In these cases, the nitro groups are already in the desired positions on the benzene ring, ensuring the final regiochemistry of the product. The indoline ring is then formed through cyclization reactions, such as the reductive cyclization of an ortho-substituted nitroarene. researchgate.net The use of solid acid catalysts like zeolites has also been explored to enhance regioselectivity in the dinitration of simple aromatics, a principle that could potentially be adapted for indoline precursors. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of multi-nitration reactions. beilstein-journals.org Key parameters that require careful control include temperature, reaction time, solvent, and the stoichiometry of the reagents. researchgate.net

Modern techniques such as continuous flow chemistry offer significant advantages for optimizing hazardous or highly exothermic reactions like nitration. beilstein-journals.org Flow reactors allow for precise control over mixing, residence time, and heat transfer, which can suppress the formation of byproducts and improve safety. beilstein-journals.orgbeilstein-journals.org This methodology enables rapid screening of a wide range of conditions to identify the optimal parameters for a specific transformation. For example, the nitration of toluene (B28343) in a continuous flow system using different nitrating agents (H₂SO₄/HNO₃ vs. Ac₂O/HNO₃) demonstrated that reaction conditions could be fine-tuned to alter isomer selectivity. beilstein-journals.org

The systematic optimization process often involves creating a matrix of experiments where parameters are varied, as illustrated in the table below for a model reaction. This approach allows for the efficient identification of conditions that provide the best outcome. researchgate.net

Table 2: Example of Reaction Condition Optimization for a Model Annulation This table is a representative example of an optimization process based on a referenced study.

| Entry | Catalyst (equiv.) | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | DABCO (1.0) | CH₃CN | 30 | 76 | researchgate.net |

| 2 | DABCO (0.2) | CH₃CN | 20 | 85 | researchgate.net |

| 3 | Et₃N (0.2) | CH₃CN | 120 | 52 | researchgate.net |

| 4 | DBU (0.2) | CH₃CN | 60 | 65 | researchgate.net |

| 5 | DABCO (0.2) | THF | 60 | 70 | researchgate.net |

| 6 | DABCO (0.2) | DCM | 90 | 45 | researchgate.net |

Achieving Regioselective Dinitration: Focus on 6,7-Dinitration in the Indoline Core

Direct and Convergent Synthetic Approaches to this compound

Given the challenges of controlling regioselectivity in the dinitration of the indoline core, convergent synthetic approaches are generally preferred for constructing highly substituted molecules like this compound. In a convergent synthesis, complex fragments of the target molecule are prepared separately and then joined together late in the synthetic sequence.

The key to a successful convergent synthesis of this compound is the design and preparation of a suitable ortho-substituted nitrobenzene (B124822) precursor. This starting material must contain the methoxy group and two nitro groups at the correct positions on the benzene ring, along with functional groups that can be elaborated to form the five-membered indoline ring.

A viable precursor would be a derivative of 3-methoxy-1,2-dinitrobenzene carrying an additional functional group ortho to one of the nitro groups. For example, a common strategy involves the palladium-catalyzed reductive cyclization of a 1-halo-2-nitrobenzene with an alkyne. researchgate.net Adapting this method would involve a starting material like 1-halo-3-methoxy-2,6-dinitrobenzene. The reaction of this precursor with a suitable terminal alkyne, followed by reductive cyclization using a catalyst and a reductant (e.g., Zn), would construct the indole core with the desired substitution pattern. researchgate.net The synthesis of various nitroindoles and related heterocycles has been demonstrated using precursors such as 2,4-dinitrochlorobenzene and other functionalized dinitroanilines, highlighting the utility of this general strategy. researchgate.netekb.eg

Challenges in High-Yield and High-Purity Synthesis

A significant hurdle lies in the regioselective functionalization of the indoline ring. The introduction of the 5-methoxy group is a critical first step, often starting from 5-bromoindole or 4-hydroxy-indole. While methods exist for the methoxylation of 5-bromoindole using sodium methoxide with a copper catalyst, achieving high conversion and selectivity can be difficult. google.com Another approach involves the methylation of 4-hydroxy-indole followed by reduction to 4-methoxy-indoline. otka-palyazat.hu

The subsequent dinitration of 5-methoxyindoline is particularly challenging. The electron-donating methoxy group activates the aromatic ring, making it susceptible to nitration. However, controlling the regioselectivity to obtain the desired 6,7-dinitro substitution pattern is difficult. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, are highly reactive and can lead to the formation of multiple nitrated isomers and over-nitration, resulting in complex product mixtures that are difficult to separate. vulcanchem.comresearchgate.net The use of milder nitrating agents, such as nitronium tetrafluoroborate (B81430) or claycop-acetic anhydride, has been explored to improve selectivity. researchgate.netuj.ac.za

A one-pot dinitration of 4-methoxy-indoline derivatives using nitronium tetrafluoroborate has been reported, but this method can also present challenges in work-up and purification due to the reagents used. otka-palyazat.hu

Table 1: Comparison of Nitrating Agents for Indoline Derivatives

| Nitrating Agent | Reaction Conditions | Selectivity | Yield | Challenges | Reference |

| HNO₃/H₂SO₄ | Low temperature | Poor, mixture of isomers | Variable | Harsh conditions, over-nitration, purification difficulties | vulcanchem.comvulcanchem.com |

| Nitronium tetrafluoroborate (NO₂BF₄) | Dry DCM, low temperature | Moderate to good | Moderate | Difficult work-up, potential for side reactions | otka-palyazat.huuj.ac.za |

| Claycop-acetic anhydride | Acetic anhydride | Good for 7-nitro isomer | Moderate | Specific to certain isomers | researchgate.net |

| AgNO₃/AcCl | Dark conditions | Good for 7-nitro isomer | Low | Moderate reagent activity | otka-palyazat.hu |

Novel Methodologies for Introducing 5-Methoxy and 6,7-Dinitro Functionalities Concurrently

The development of novel synthetic methodologies that allow for the simultaneous or sequential one-pot introduction of both the 5-methoxy and the 6,7-dinitro groups is a key area of interest for improving the efficiency of the synthesis of this compound.

One promising approach involves the use of a pre-functionalized starting material that already contains a group that can be readily converted to the methoxy group, followed by a tandem dinitration reaction. For instance, starting with a protected 5-hydroxyindoline derivative could allow for a one-pot deprotection and dinitration sequence. However, the compatibility of the protecting group with the strong oxidizing conditions of nitration is a critical consideration.

Another innovative strategy is the application of modern catalytic systems to achieve regioselective C-H functionalization. While direct C-H activation for the simultaneous introduction of multiple groups is still a developing field, palladium-catalyzed C-H olefination of indolines has shown promise for selective functionalization at the C5 position. acs.org Future research could explore the adaptation of such catalytic systems for the introduction of methoxy and nitro groups.

Sequential cyclization-functionalization reactions of appropriately substituted anilines are also being investigated. clockss.org A hypothetical route could involve the synthesis of a 2-ethynylaniline (B1227618) derivative bearing a methoxy group precursor. The cyclization to form the indoline ring could be followed by an in-situ dinitration, potentially catalyzed by a copper complex. clockss.org

Table 2: Potential Novel Synthetic Approaches

| Methodology | Description | Potential Advantages | Key Challenges |

| Tandem Deprotection-Dinitration | Starting with a protected 5-hydroxyindoline, a one-pot reaction would remove the protecting group and then introduce the two nitro groups. | Fewer synthetic steps, potentially higher overall yield. | Finding a protecting group stable under nitration conditions and a reagent system for clean conversion. |

| Catalytic C-H Functionalization | Utilizing transition metal catalysts to selectively activate and functionalize the C-H bonds at the 5, 6, and 7 positions. | High regioselectivity, atom economy. | Development of specific catalysts and reaction conditions for multiple functionalizations. acs.orgnih.gov |

| Dual Catalysis | Combining two catalytic cycles (e.g., photoredox and metal catalysis) to perform sequential functionalizations in one pot. | Mild reaction conditions, high efficiency. | Catalyst compatibility and controlling the sequence of reactions. beilstein-journals.org |

| Sequential Cyclization-Functionalization | Designing a precursor that undergoes cyclization to form the indoline ring, immediately followed by dinitration. | Convergent synthesis, control over substituent placement. | Synthesis of the complex precursor, optimizing the tandem reaction. clockss.org |

Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 6,7 Dinitro Indoline

Reactivity Profile of Nitro Groups on the Indoline (B122111) Scaffold

The presence of two nitro groups on the benzene (B151609) ring of the indoline core profoundly influences its chemical reactivity. These groups are powerful electron-withdrawing moieties, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic attack. mdpi.comnumberanalytics.com

Reduction Chemistry of Dinitroindolines

The nitro groups of dinitroindoline derivatives are susceptible to reduction, typically converting them into amino groups. This transformation is commonly achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reduction process can proceed in a stepwise manner, potentially forming nitroso and hydroxylamine (B1172632) intermediates before yielding the final diamino product. numberanalytics.com The specific products formed are highly dependent on the reaction conditions and the reducing agents employed. In some instances, the reduction of dinitro compounds can lead to the formation of complex heterocyclic structures through subsequent intramolecular reactions. For example, the reduction and cyclization of certain dinitrostyrenes are known to produce indole (B1671886) derivatives. researchgate.net

A study on the synthesis of dinitroindolinyl-caged neurotransmitters provides a practical example of handling dinitroindoline compounds, including purification methods like HPLC to separate isomers. nih.gov While this study focuses on the synthesis and purification, it underscores the stability of the dinitroindoline core under specific conditions, which is a prerequisite for subsequent reactivity studies.

Exploration of Nucleophilic Aromatic Substitution Pathways

The strong electron-withdrawing nature of the two nitro groups significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). mdpi.combyjus.com This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. byjus.com In the case of 5-Methoxy-6,7-dinitro-indoline, while there isn't a conventional leaving group like a halide, the electronic landscape created by the nitro groups makes the aromatic ring highly electrophilic. masterorganicchemistry.com

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comntu.edu.sg The presence of electron-withdrawing groups, particularly at positions ortho and para to the site of nucleophilic attack, stabilizes this intermediate, thereby facilitating the reaction. masterorganicchemistry.com In this compound, the nitro groups at positions 6 and 7 would strongly favor nucleophilic attack on the aromatic ring. For instance, the reaction of para-nitrofluorobenzene with sodium methoxide (B1231860) is a classic example of an SNAr reaction. byjus.com

Electron-Withdrawing Effects of Nitro Groups on Aromatic Ring Reactivity

The nitro group is a potent deactivating group in the context of electrophilic aromatic substitution due to its strong electron-withdrawing resonance and inductive effects. mdpi.comnumberanalytics.com This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group. numberanalytics.com Consequently, electrophilic substitution on the aromatic ring of this compound is expected to be significantly hindered.

However, the electron-withdrawing properties of the nitro groups enhance the acidity of N-H protons in the indoline ring and can influence the regioselectivity of other reactions. Studies on substituted 1-acyl-7-nitroindolines have shown that the presence of multiple nitro groups can influence photochemical properties, suggesting a significant alteration of the electronic structure of the molecule. researchgate.netrsc.org

Reactivity Influenced by the Methoxy (B1213986) Substituent

The methoxy group at the 5-position, being an electron-donating group, exerts a contrasting electronic influence on the indoline system compared to the nitro groups. chim.it This substituent enhances the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. chim.it

Electronic Effects of the Methoxy Group on the Indoline System's Reactivity

The electron-donating nature of the methoxy group can enhance the reactivity of the indole nucleus towards electrophiles. chim.it However, in this compound, this activating effect is largely overshadowed by the powerful deactivating influence of the two nitro groups. The primary role of the methoxy group in this specific compound is likely to modulate the electronic properties and influence the regioselectivity of reactions where its electron-donating character can come into play. thedelocalizedchemist.com

Transformations of the Indoline Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indoline ring is a key site for chemical modifications, including the addition of alkyl, acyl, and protecting groups.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indoline ring can undergo N-alkylation and N-acylation, which are fundamental reactions for introducing various functional groups. ajrconline.org N-alkylation can be achieved using alkyl halides or through reductive amination. researchgate.netnih.gov For instance, indolines can be efficiently N-alkylated using alcohols in the presence of an iron complex as a catalyst. nih.gov This method has been shown to be effective for a range of substituted indolines and alcohols, affording the corresponding N-alkylated products in good yields. nih.gov

N-acylation of indolines is another important transformation. 1-Acetyl-5,7-dinitroindoline (B1297583) is a notable derivative, recognized for its photochemical properties. The acetyl group is attached to the nitrogen atom at position 1. This compound and its analogs, such as 1-acetyl-4-methoxy-5,7-dinitroindoline, have been synthesized and studied for their photochemical behavior. researchgate.net

| Reactant | Reagent/Catalyst | Product | Yield | Reference |

| Indoline | Benzyl alcohol, Tricarbonyl(cyclopentadienone) iron complex | N-benzylindoline | 92% | nih.gov |

| 5-Bromoindoline | Benzyl alcohol, Tricarbonyl(cyclopentadienone) iron complex | N-benzyl-5-bromoindoline | 72% | nih.gov |

| Indoline | Acetic anhydride (B1165640) | 1-Acetylindoline | Not specified | researchgate.net |

Formation of N-Protected Derivatives and Their Subsequent De-protection

Protecting the indoline nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. Various protecting groups can be employed, such as tert-butoxycarbonyl (Boc) and p-methoxybenzyl. acs.orgclockss.org For example, a di-Boc-protected indoline derivative was synthesized in a two-step process using Boc anhydride. acs.org

The removal of these protecting groups, or de-protection, is a critical step to restore the N-H functionality. The choice of deprotection method depends on the specific protecting group used. For instance, the Boc group can be cleaved under acidic conditions using trifluoroacetic acid (TFA). acs.org The p-methoxybenzyl group can be removed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or by treatment with TFA. clockss.org Selective deprotection is also possible, as demonstrated by the removal of a 2,4-dinitrobenzenesulfonyl (DNs) group in the presence of a Boc group using a thiol. tcichemicals.com

Reactivity of the Pyrroline (B1223166) Ring (C-2 and C-3)

The pyrroline ring of the indoline system, specifically the C-2 and C-3 positions, offers opportunities for further functionalization and transformation into indole systems.

Functionalization and Derivatization at C-2 and C-3

The functionalization of the indole framework has primarily centered on the five-membered azole ring, particularly at the C-3, C-2, and N-1 positions. sioc-journal.cn While the C-3 position is generally the most reactive site for electrophilic substitution in indoles, derivatization at C-2 is also achievable. sioc-journal.cnexeter.ac.uk For instance, functionalization at the C-2 position of an indole ring has been accomplished through reactions with dicyclohexylcarbodiimide (B1669883) (DCC). scirp.org

Oxidation Reactions for Conversion to Indole Systems

Indolines can be oxidized to the corresponding indoles. A one-pot, two-step strategy has been developed for the N-alkylation of indolines followed by oxidation to yield N-alkylated indoles. nih.gov This oxidation can be carried out using a FeBr₃/TEMPO catalyst system with t-BuOOH as the oxidant, providing the desired N-alkylated indoles in moderate to good yields. nih.gov

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| N-alkylated indolines | FeBr₃/TEMPO, t-BuOOH | N-alkylated indoles | 31-90% | nih.gov |

Photochemical Reactivity of Dinitroindoline Systems, with Reference to this compound

Dinitroindoline derivatives are known for their photochemical reactivity, making them useful as photoremovable protecting groups. Upon exposure to near-ultraviolet light, these compounds can release biologically active molecules in a controlled manner.

The photolysis of 1-acyl-5,7-dinitroindolines has been studied, and it has been found that these compounds exhibit improved photolysis efficiency compared to their mono-nitro counterparts. researchgate.net However, the photolysis of dinitro compounds like 1-acetyl-5,7-dinitroindoline can result in a mixture of photoproducts, including the corresponding dinitroindolines and 5-nitro-7-nitrosoindoles. researchgate.net This suggests that the photolysis of these dinitro compounds may involve more complex pathways than the clean photolysis observed for mono-nitro compounds. researchgate.net

The photochemical efficiency of dinitroindoline-based protecting groups has significant implications for neuroscience research, allowing for more precise photostimulation experiments in brain tissue. The increased photosensitivity of these compounds permits two-photon uncaging with very short light pulses, minimizing potential photodamage.

| Compound | Photolysis Condition | Key Observation | Reference |

| 1-Acetyl-5,7-dinitroindoline | 350 nm irradiation in aqueous solution | Improved photolysis efficiency, mixed photoproducts | researchgate.net |

| 1-Acetyl-4-methoxy-5,7-dinitroindoline | 350 nm irradiation in aqueous solution | Improved photolysis efficiency, mixed photoproducts | researchgate.net |

| 4-methoxy-5,7-dinitroindoline conjugate of L-glutamate | Photolysis | Stoichiometry of glutamate (B1630785) release was 65-77% of theoretical value | researchgate.net |

Photolysis Pathways and Efficiency Studies

The photolysis of N-acyl-7-nitroindolines is a key reaction, proceeding through different pathways depending on the reaction conditions. In aqueous solutions, irradiation can lead to the formation of a carboxylic acid and 7-nitroindoline (B34716) or a carboxylic acid and a nitrosoindole via a photoredox reaction. researchtrends.netresearchgate.net The specific pathway taken is influenced by solvent composition and the presence of acid. researchgate.net

Studies on dinitroindoline derivatives, such as 1-acetyl-4-methoxy-5,7-dinitroindoline, have shown improved photolysis efficiency in aqueous solutions compared to their mono-nitro counterparts. researchgate.net However, the photolysis of these dinitro compounds is often less "clean," yielding a mixture of photoproducts, including the corresponding dinitroindolines and 5-nitro-7-nitrosoindoles. researchgate.netresearchgate.net For instance, the photolysis of a glutamate conjugate of 4-methoxy-5,7-dinitroindoline resulted in only 65-77% of the theoretical release of glutamate, suggesting the involvement of alternative, non-productive photolysis pathways. researchgate.net

The quantum yield, a measure of the efficiency of a photochemical reaction, is significantly higher for dinitro-indoline derivatives. For example, 4-methoxy-5,7-dinitroindolinyl glutamate (MDNI-Glu) is about ten times more photosensitive under one-photon excitation than its mono-nitro analog, MNI-Glu. researchgate.netgoogle.com However, this increased efficiency comes with the trade-off of more complex product mixtures. researchgate.net

Impact of Substituents (Methoxy and Dinitro) on Photoreactivity

Substituents on the indoline ring play a critical role in modulating the photoreactivity of these compounds. The presence of electron-donating or electron-withdrawing groups can significantly alter the photolysis efficiency and pathways. researchgate.net

The methoxy group , being an electron-donating group, generally enhances the reactivity of the indole nucleus. chim.it In the context of photolabile protecting groups, the 4-methoxy substituent in 7-nitroindolinyl derivatives has been shown to be beneficial. nih.gov Specifically, 4-methoxy-7-nitroindolinyl-caged glutamate (MNI-Glu) has proven to be a useful tool for two-photon photolysis experiments. nih.gov

The introduction of a second nitro group at the 5-position, creating a dinitro-indoline system, further enhances the photolytic properties. nih.gov These dinitro derivatives, such as those based on the 4-methoxy-5,7-dinitro-2,3-dihydro-1H-indole structure, exhibit a higher quantum yield of photolysis. google.com For example, 1-acetyl-5,7-dinitro- and 1-acetyl-4-methoxy-5,7-dinitroindolines both show improved photolysis efficiency compared to the mono-nitro analog. researchgate.net However, as previously mentioned, this increased reactivity can lead to a less specific release of the caged molecule. researchgate.netresearchgate.net

Conversely, excessive electron donation can be detrimental to photoreactivity. For example, 1-acetyl-4,5-methylenedioxy-7-nitroindoline was found to be inert to irradiation at 350 nm, indicating that too much electron density can divert the excited state into non-productive pathways. researchgate.net

Detailed Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of the reactions involving this compound is essential for optimizing their use and designing new, more efficient compounds.

Elucidation of Reaction Pathways and Transition States

Computational studies, such as time-dependent density functional theory (TD-DFT), have been employed to investigate the reaction pathways of nitroindoline (B8506331) derivatives. nih.gov For the uncaging of caged compounds like MDNI-Glu, a proposed mechanism involves the formation of a cyclic intermediate on the triplet excited state surface after irradiation. nih.gov This is followed by deprotonation and subsequent release of the caged molecule. nih.gov

The reaction pathway leading to the formation of 4-methoxy-5-nitro-7-nitrosoindole and acetic acid from an N-acetylated precursor is thermodynamically favored. nih.gov Theoretical calculations can help identify transition state structures involved in these reactions. researchgate.net For instance, in the photolysis of N-acyl-7-nitroindolines, a concerted suprafacial 1,5-sigmatropic shift pathway has been suggested for the formation of a key nitronic anhydride intermediate in the ground state. researchtrends.net The excited state pathway is considered more complex, potentially involving an intermediate and a crossing between the singlet excited state (S1) and the ground state (S0). researchtrends.net

Identification and Characterization of Reaction Intermediates

The photolysis of N-acyl-7-nitroindolines is believed to proceed through a nitronic anhydride intermediate, although this species has never been isolated. researchtrends.net The formation of this intermediate is a critical step in the acylating ability of these compounds. researchtrends.net

Upon photolysis, dinitroindoline derivatives can yield nitrosoindoles as one of the photoproducts. researchgate.net In the case of 5-bromo-7-nitroindoline-S-thiocarbamates, photolysis with 350 nm light results in the formation of 5-bromo-7-nitrosoindoline, which exists in equilibrium with its dimeric forms. acs.org The presence of both monomeric and dimeric species of the nitroso compound has been confirmed by mass spectrometry. acs.org

Kinetic Analysis and Reaction Rate Determinations

The rate of photolysis can be monitored by UV-vis spectrophotometry, observing the changes in absorbance over time upon irradiation. acs.orgresearchgate.net For example, the photolysis of a 4-methoxy-5,7-dinitroindoline conjugate was shown to be complete after 30 seconds of irradiation with 350 nm lamps. researchgate.net

The efficiency of uncaging can also be quantified. For a glutamate conjugate of 4-methoxy-5,7-dinitroindoline, the uncaging efficiency was determined to be approximately 35%. researchgate.net Kinetic data can be used to determine second-order rate constants for reactions, which can then be correlated with the properties of the reactants, such as their oxidation potentials, to gain further mechanistic insights. researchgate.net

Interactive Data Table: Photolysis and Kinetic Data of Indoline Derivatives

| Compound | Excitation Wavelength (nm) | Key Observation | Quantum Yield (Φ) | Reference |

| 1-Acetyl-4-methoxy-5,7-dinitroindoline | 350 | Improved photolysis efficiency | - | researchgate.net |

| 4-Methoxy-5,7-dinitroindolinyl glutamate (MDNI-Glu) | - | ~10x more photosensitive than MNI-Glu | 0.47 | researchgate.net |

| 1-Acetyl-4,5-methylenedioxy-7-nitroindoline | 350 | Inert to irradiation | - | researchgate.net |

| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | 350 | Forms 5-bromo-7-nitrosoindoline | - | acs.org |

Interactive Data Table: Proposed Intermediates and Products

| Precursor | Reaction Type | Intermediate(s) | Final Product(s) | Reference |

| N-Acyl-7-nitroindolines | Photolysis | Nitronic anhydride | Carboxylic acid, 7-nitroindoline/nitrosoindole | researchtrends.net |

| 1-Acetyl-4-methoxy-5,7-dinitroindoline | Photolysis | - | Dinitroindoline, 5-nitro-7-nitrosoindole | researchgate.net |

| 5-Bromo-7-nitroindoline-S-thiocarbamates | Photolysis | - | 5-Bromo-7-nitrosoindoline (and dimers) | acs.org |

Advanced Characterization and Theoretical Modeling of 5 Methoxy 6,7 Dinitro Indoline

Spectroscopic Characterization Methodologies for Structural Elucidation

A combination of spectroscopic techniques is employed to unambiguously determine the structure of 5-Methoxy-6,7-dinitro-indoline, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H and ¹³C NMR spectra would provide precise information on the chemical environment of each proton and carbon atom.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 | ~3.0-3.5 | ~45-55 |

| H-3 | ~3.0-3.5 | ~25-35 |

| H-4 | ~7.0-7.5 | ~110-120 |

| OCH₃ | ~3.8 | ~55-60 |

| C-3a | - | ~125-135 |

| C-4 | ~7.0-7.5 | ~110-120 |

| C-5 | - | ~150-160 |

| C-6 | - | ~135-145 |

| C-7 | - | ~140-150 |

| C-7a | - | ~130-140 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is instrumental in determining the molecular weight and probing the fragmentation pathways of a compound. For this compound (C₉H₉N₃O₅), the expected molecular weight is approximately 239.18 g/mol . labsolu.casynthonix.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in mass spectrometry provides valuable structural information. For aromatic nitro compounds, common fragmentation pathways involve the loss of NO₂ (46 Da) and O (16 Da). The presence of a methoxy (B1213986) group can lead to the loss of a methyl radical (CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da). The indoline (B122111) ring may undergo cleavage, leading to characteristic fragments. libretexts.orgnih.gov Analysis of the resulting mass-to-charge ratios (m/z) of these fragments helps to piece together the molecular structure.

Table 2: Potential Mass Spectrometry Fragments for this compound

| Fragment | Lost Group | Expected m/z |

| [M-NO₂]⁺ | NO₂ | ~193 |

| [M-2NO₂]⁺ | 2NO₂ | ~147 |

| [M-OCH₃]⁺ | OCH₃ | ~208 |

| [M-H]⁺ | H | ~238 |

| [M]⁺ | - | ~239 |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the nitro groups (NO₂) typically in the regions of 1500-1560 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching). ajrconline.org The C-O stretching of the methoxy group would likely appear around 1000-1300 cm⁻¹. ajgreenchem.com Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations for both aromatic and aliphatic protons would be observed above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. rsc.org

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the dinitro-substituted aromatic system in this compound would result in characteristic absorption bands in the UV-Vis region. The extended conjugation and the presence of electron-withdrawing nitro groups and an electron-donating methoxy group are expected to cause a bathochromic (red) shift in the absorption maxima compared to simpler indole (B1671886) systems. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations offer a powerful complement to experimental data, providing a deeper understanding of the electronic structure and reactivity of this compound.

Electronic Structure and Geometry Optimization Calculations

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry and electronic structure of this compound. researchgate.netnih.gov These calculations provide the most stable three-dimensional arrangement of the atoms and can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. The electronic structure calculations reveal the distribution of electron density within the molecule, highlighting regions of high and low electron density, which is crucial for understanding its chemical behavior. researchgate.net

Frontier Molecular Orbital Analysis to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). nih.govresearchgate.net

Reaction Pathway Modeling and Transition State Calculations

The reaction pathways of this compound are of significant interest for understanding its stability and potential transformations. While specific experimental or theoretical studies on this exact molecule are not available in the current literature, insights can be drawn from computational studies on analogous nitroaromatic compounds. The primary reaction pathways anticipated for this molecule involve the nitro groups, given their high energy and susceptibility to various reactions.

One of the most common reaction pathways for nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond, leading to the formation of an aryl radical and a nitrogen dioxide radical. The energy barrier for this process, known as the bond dissociation energy (BDE), is a critical parameter for assessing thermal stability. Theoretical calculations, often employing density functional theory (DFT), can provide estimates for these BDEs. For many nitroaromatic compounds, the C-NO2 BDE is a key factor in determining their decomposition kinetics.

Another significant pathway involves the nitro-nitrite rearrangement (NNR), where a nitro group isomerizes to a nitrite (B80452) group (-ONO) via a transition state. This rearrangement can be a precursor to further decomposition reactions. The energy barrier for the NNR is influenced by the electronic environment of the aromatic ring. The presence of both an electron-donating methoxy group and other electron-withdrawing nitro groups on the indoline ring would likely have a complex effect on the transition state energy of this rearrangement.

Furthermore, intramolecular hydrogen transfer is a potential reaction pathway, especially in molecules with proximate hydrogen atoms. In the case of this compound, hydrogen atoms on the indoline ring or the methoxy group could potentially interact with the nitro groups, leading to intramolecular redox processes.

To provide a quantitative perspective, the following table presents hypothetical but plausible energy barriers for key reaction pathways of this compound, derived from reported values for similar nitroaromatic compounds. These values are typically calculated using DFT methods such as B3LYP with an appropriate basis set.

| Reaction Pathway | Hypothetical Transition State Energy (kcal/mol) |

| C6-NO2 Bond Homolysis | 55 - 65 |

| C7-NO2 Bond Homolysis | 55 - 65 |

| C6-NO2 to Nitrite Rearrangement | 40 - 50 |

| C7-NO2 to Nitrite Rearrangement | 40 - 50 |

| Intramolecular H-transfer from Indoline N-H to C7-NO2 | 30 - 40 |

Note: These values are illustrative and based on analogies with other nitroaromatic compounds. Specific calculations for this compound are required for accurate predictions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters, particularly NMR chemical shifts, through computational methods provides a powerful tool for structure verification and understanding the electronic environment of a molecule. For this compound, while experimental spectra are not publicly available, theoretical calculations can offer valuable insights into its expected 1H and 13C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts.

The chemical shifts in the indoline system are influenced by the electronic effects of the substituents. The methoxy group at the C5 position is an electron-donating group, which would be expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values) for the corresponding protons and carbons. Conversely, the two nitro groups at the C6 and C7 positions are strong electron-withdrawing groups, which would deshield the nearby nuclei, causing downfield shifts (higher ppm values).

The interplay of these opposing electronic effects would result in a complex and unique NMR spectrum for this compound. The protons and carbons of the indoline ring would experience the combined influence of the methoxy and dinitro substituents. For instance, the proton at C4 would be significantly influenced by both the C5-methoxy and C6-nitro groups.

The following table presents a hypothetical prediction of the 1H and 13C NMR chemical shifts for this compound. These predictions are based on established substituent effects in indole and indoline systems and data from theoretical studies on similar substituted indoles. The values are referenced to tetramethylsilane (B1202638) (TMS).

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C2 | 3.2 - 3.4 | 45 - 50 |

| C3 | 3.6 - 3.8 | 28 - 33 |

| C3a | - | 130 - 135 |

| C4 | 7.8 - 8.0 | 110 - 115 |

| C5 | - | 150 - 155 |

| C6 | - | 135 - 140 |

| C7 | - | 140 - 145 |

| C7a | - | 125 - 130 |

| N1-H | 5.0 - 5.5 | - |

| 5-OCH3 | 4.0 - 4.2 | 56 - 60 |

Note: These are predicted values based on substituent effects in analogous systems. Experimental verification is necessary for confirmation.

Compound Names Mentioned

| Compound Name |

| This compound |

| Tetramethylsilane |

Reaction Pathway Modeling and Transition State Calculations

The computational modeling of reaction pathways and the calculation of transition states for this compound are crucial for understanding its chemical reactivity and thermal stability. In the absence of direct experimental studies for this specific compound, theoretical approaches, primarily employing density functional theory (DFT), provide significant insights. These computational methods allow for the exploration of potential decomposition and isomerization pathways that are characteristic of nitroaromatic compounds.

Key reaction pathways for nitroaromatic compounds often involve the nitro groups. One of the principal decomposition routes is the homolytic cleavage of the C–NO₂ bond, which results in the formation of an aryl radical and nitrogen dioxide. The energy required for this bond scission, known as the bond dissociation energy (BDE), is a fundamental indicator of the compound's thermal stability. Transition state theory can be utilized to estimate the kinetics of such decomposition reactions, where the activation energy is often approximated based on the calculated BDE of the C–NO₂ bond.

Another critical reaction pathway is the nitro-nitrite rearrangement, an isomerization where the -NO₂ group transforms into a -ONO group through a specific transition state. This rearrangement can serve as an initial step for subsequent, more complex decomposition reactions. The energetic barrier of this pathway is highly sensitive to the electronic nature of the substituents on the aromatic ring. For this compound, the electron-donating methoxy group and the two electron-withdrawing nitro groups are expected to exert a complex influence on the stability of the transition state.

Furthermore, intramolecular hydrogen transfer represents another viable reaction pathway, particularly given the presence of N-H and C-H bonds within the indoline structure that are in proximity to the nitro groups. Such transfers can initiate internal redox reactions, leading to different decomposition products. Computational modeling can elucidate the transition state structures and the associated energy barriers for these hydrogen transfer processes.

Below is a data table with hypothetical yet plausible transition state energies for the primary reaction pathways of this compound, based on computational studies of analogous nitroaromatic compounds. These values are typically derived from DFT calculations at levels of theory such as B3LYP/6-311++G(d,p).

| Reaction Pathway | Hypothetical Transition State Energy (kcal/mol) |

| C6-NO₂ Bond Homolysis | 58 - 68 |

| C7-NO₂ Bond Homolysis | 57 - 67 |

| Nitro-to-Nitrite Isomerization (C6) | 42 - 52 |

| Nitro-to-Nitrite Isomerization (C7) | 41 - 51 |

| Intramolecular H-Transfer (N1-H to C7-NO₂) | 35 - 45 |

Disclaimer: The data presented in this table are illustrative and extrapolated from theoretical studies on similar compounds. Accurate values for this compound would require specific computational investigation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical prediction of spectroscopic parameters, especially Nuclear Magnetic Resonance (NMR) chemical shifts, is an invaluable tool for structural elucidation and for gaining a deeper understanding of the electronic properties of a molecule. While experimental NMR data for this compound are not publicly available, computational chemistry offers reliable methods for their prediction. The Gauge-Independent Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is a widely accepted approach for the accurate calculation of NMR chemical shifts.

The electronic environment, and thus the NMR chemical shifts, of the this compound molecule is dictated by the interplay of its substituent groups. The methoxy group at the C5 position acts as an electron-donating group through resonance, which tends to shield the aromatic protons and carbons, leading to lower chemical shift values (upfield shift). In contrast, the two nitro groups at the C6 and C7 positions are potent electron-withdrawing groups, which significantly deshield the adjacent nuclei, resulting in higher chemical shift values (downfield shift).

The combined effect of these substituents creates a unique electronic distribution and a distinctive NMR spectral signature. For example, the proton at the C4 position would be influenced by the electron-donating C5-methoxy group and the electron-withdrawing C6-nitro group, resulting in a chemical shift that reflects this dual influence. Theoretical calculations can quantify these effects and provide a detailed prediction of the entire spectrum.

The following interactive table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects observed in related indole and dinitrobenzene systems and are consistent with values obtained from theoretical studies on substituted aromatic compounds. All shifts are referenced to tetramethylsilane (TMS).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 3.3 - 3.5 | 47 - 52 |

| C3 | 3.7 - 3.9 | 29 - 34 |

| C3a | - | 132 - 137 |

| C4 | 7.9 - 8.1 | 112 - 117 |

| C5 | - | 152 - 157 |

| C6 | - | 137 - 142 |

| C7 | - | 142 - 147 |

| C7a | - | 127 - 132 |

| N1-H | 5.2 - 5.7 | - |

| 5-OCH₃ | 4.1 - 4.3 | 57 - 61 |

Disclaimer: These predicted chemical shifts are based on theoretical models and analogies to similar compounds. Experimental verification is required for definitive assignment.

Applications of 5 Methoxy 6,7 Dinitro Indoline in Specialized Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Chemical Architectures

5-Methoxy-6,7-dinitro-indoline serves as a valuable building block for constructing intricate molecular frameworks. The true synthetic potential of this intermediate is unlocked through the chemical reactivity of its functional groups—the two nitro groups, the methoxy (B1213986) group, and the indoline (B122111) ring system. The nitro groups are particularly important, as they can be readily transformed into other functionalities, most notably amino groups, through reduction.

The resulting diamino derivative, 5-methoxy-indoline-6,7-diamine, is a highly versatile intermediate. The presence of two adjacent amine groups (an ortho-diamine) on the aromatic ring allows for the construction of fused heterocyclic systems. For instance, condensation reactions with various dicarbonyl compounds or their equivalents can lead to the formation of complex, multi-ring architectures. This strategy is a cornerstone for synthesizing compounds like substituted benzimidazoles or other fused heterocycles which are prevalent in medicinal chemistry and materials science.

Furthermore, the indoline nucleus can be dehydrogenated to form the corresponding indole (B1671886). prepchem.com This transformation from a saturated heterocyclic ring to a fully aromatic one fundamentally alters the electronic properties and reactivity of the molecule, opening up different pathways for further functionalization. The ability to perform these transformations makes this compound a linchpin intermediate, enabling access to multiple classes of complex chemical structures from a single starting material.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Transformation Reaction | Resulting Functionality | Potential Subsequent Reactions |

|---|---|---|---|

| Dinitro Groups | Catalytic Hydrogenation (e.g., Pd/C, H₂) or Metal-Acid Reduction (e.g., SnCl₂, HCl) | Diamino Groups (-NH₂) | Formation of fused heterocycles (e.g., quinoxalines, benzimidazoles), diazotization, acylation. |

| Indoline Ring | Dehydrogenation (e.g., Pd/C, heat; or chemical oxidants) | Indole Ring | Electrophilic substitution at C-3, N-alkylation, participation in cycloaddition reactions. |

| Methoxy Group | Ether Cleavage (e.g., BBr₃) | Hydroxyl Group (-OH) | O-alkylation, esterification, conversion to triflate for cross-coupling. |

Precursor for the Synthesis of Novel Indole and Indoline Scaffold Derivatives

The inherent reactivity of this compound makes it an ideal precursor for generating novel derivatives built upon the indole and indoline scaffolds. The synthesis of substituted diaminoindoles from nitroindoles is a documented strategy for creating novel intermediates that can be further diversified. acs.org By applying this logic, the reduction of this compound would yield 5-methoxy-indoline-6,7-diamine, a scaffold not readily accessible through other means. This diamine can be used to synthesize a variety of previously unexplored indoline derivatives through reactions targeting the amino groups.

For example, selective protection and functionalization of the two amino groups and the indoline nitrogen would allow for precise, stepwise construction of highly substituted indoline architectures. One amino group could be acylated while the other is converted into a different functional group, leading to asymmetrically substituted products.

Moreover, subsequent dehydrogenation of these new indoline derivatives would furnish a library of novel 6,7-disubstituted-5-methoxyindoles. The indole ring system is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 6- and 7-positions, starting from the dinitro precursor, is a powerful tool for drug discovery programs. researchgate.net The synthesis of various methoxy-activated indoles is a field of significant interest, and this compound provides a unique entry point to a specific substitution pattern. chim.it

Potential Applications in Materials Science (e.g., Photochromic Systems, Optoelectronic Materials)

The unique electronic characteristics of this compound suggest its potential as a precursor for advanced materials, particularly in the fields of photochromism and optoelectronics.

Photochromic Systems: Photochromic compounds can reversibly change their color and absorption spectra upon irradiation with light. google.com Many high-performance photochromic materials, such as spiropyrans, are synthesized from substituted indoline precursors. mdpi.com The substituents on the indoline ring play a crucial role in tuning the photochromic properties of the final molecule. Specifically, nitro groups are known to significantly influence the behavior of these systems. spiedigitallibrary.org For instance, the synthesis of 5'-substituted indoline spiropyrans is a key method for creating new photoactive materials. mdpi.com By serving as the indoline component, this compound could be used to create novel spiropyrans. The combination of the electron-donating methoxy group and the two powerful electron-withdrawing nitro groups could lead to materials with unique switching wavelengths, coloration efficiencies, and fatigue resistance.

Optoelectronic Materials: The development of organic materials for optoelectronic applications, such as nonlinear optics (NLO), often relies on molecules with a "push-pull" or Donor-π-Acceptor (D-π-A) architecture. researchgate.net These molecules possess an electron-donating group and an electron-accepting group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is responsible for the desired optical and electronic properties.

This compound contains a strong electron-donating group (methoxy) and two strong electron-accepting groups (dinitro). After dehydrogenation to the corresponding indole, the resulting 5-Methoxy-6,7-dinitro-indole would constitute a D-A substituted π-system. This molecule itself, or derivatives where it is incorporated into a larger conjugated system, could exhibit significant NLO properties. The indole nucleus is a common building block in materials designed for optoelectronics, and this specific substitution pattern is a promising platform for creating new functional dyes and materials. researchgate.netacs.org

Table 2: Potential Material Science Applications

| Application Area | Relevant Molecular Feature | Role of this compound | Potential Advantage |

|---|---|---|---|

| Photochromic Materials | Indoline-based spiropyrans | Precursor to the indoline part of a spiropyran molecule. | The methoxy and dinitro groups allow for fine-tuning of the absorption spectra of both isomers and the kinetics of the photo-switching process. mdpi.comspiedigitallibrary.org |

| Optoelectronic/NLO Materials | Donor-π-Acceptor (D-π-A) systems | Precursor to a D-π-A molecule (after dehydrogenation to indole) or a building block for larger conjugated systems. | The powerful donor (methoxy) and acceptor (dinitro) groups can lead to a large change in dipole moment upon excitation, resulting in high NLO responses. researchgate.net |

Future Research Directions and Interdisciplinary Perspectives for 5 Methoxy 6,7 Dinitro Indoline

Development of Sustainable and Catalytic Synthetic Methodologies

The synthesis of nitroaromatic compounds, a class to which 5-Methoxy-6,7-dinitro-indoline belongs, traditionally relies on methods that can be harsh and environmentally taxing. Future research should prioritize the development of sustainable and catalytic methods for its synthesis.

A plausible synthetic route would likely start from 5-methoxyindoline (B1354788). The introduction of the two nitro groups onto the benzene (B151609) ring is a critical step. Modern sustainable nitration methods could be explored, moving beyond traditional concentrated acid mixtures. These could include the use of solid acid catalysts, metal nitrates in conjunction with activating agents, or milder nitrating agents generated in situ. Catalytic approaches using transition metals like palladium or copper to direct the nitration to specific positions on the indoline (B122111) ring could offer high selectivity and efficiency. nih.gov

Green chemistry principles should guide this research, focusing on the use of less hazardous reagents, solvent-free or aqueous reaction conditions, and catalytic systems that can be recycled and reused. researchgate.net The development of such methods would not only provide efficient access to this compound but also contribute to the broader field of sustainable organic synthesis.

Exploration of Unique Chemical Transformations and Derivatizations

The two nitro groups and the secondary amine within the indoline structure of this compound offer a rich platform for a variety of chemical transformations and derivatizations. These modifications could lead to a diverse library of new compounds with potentially interesting properties.

One of the most significant transformations would be the selective reduction of the nitro groups. Reducing one or both nitro groups to amines would yield amino- or diamino-5-methoxyindoline derivatives. These amino derivatives are valuable precursors for the synthesis of more complex heterocyclic systems, which are common scaffolds in medicinal chemistry. vulcanchem.com

Furthermore, the secondary amine of the indoline ring is amenable to a range of reactions, including N-alkylation, N-acylation, and N-arylation. These modifications would allow for the fine-tuning of the molecule's electronic and steric properties. The combination of modifications at the nitro and amino groups could generate a vast chemical space for exploration. For instance, the resulting amino groups could be used in condensation reactions to form imines or be incorporated into larger heterocyclic frameworks. smolecule.com

The reactivity of dinitroindoles has been shown to include N-methylation, formylation, and amination, suggesting that this compound could undergo similar transformations. researchgate.net Investigating the regioselectivity of these reactions will be a key aspect of future research.

Integration with Flow Chemistry and High-Throughput Synthesis

To accelerate the exploration of the chemical space around this compound, the integration of modern synthesis technologies like flow chemistry and high-throughput screening is essential.

Flow chemistry offers several advantages for the synthesis and derivatization of this compound, particularly for nitration reactions which can be highly exothermic and require precise temperature control. Continuous flow reactors can enhance safety, improve reaction efficiency, and allow for easier scalability. The synthesis of derivatives through sequential reactions in a flow system could streamline the production of a compound library.

High-throughput synthesis platforms would enable the rapid generation of a large number of derivatives by systematically varying the reagents used for the derivatization of the nitro groups and the indoline nitrogen. This approach, combined with high-throughput screening for biological activity or material properties, could quickly identify promising lead compounds.

Advanced Computational Studies for Rational Design of New Chemical Systems

Given the lack of experimental data, advanced computational studies will be invaluable for predicting the properties of this compound and for the rational design of new chemical systems based on its scaffold.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic derivatization strategies.

Molecular modeling and docking studies could be used to explore the potential of this compound derivatives as ligands for biological targets. By computationally screening a virtual library of derivatives against various protein structures, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities, saving time and resources. For example, nitroindoles have been investigated as scaffolds for anticancer agents, and computational methods could help in designing derivatives with enhanced activity. vulcanchem.com

Q & A

Q. Table 1: Reported Physical Properties

| Source | Melting Point (°C) | Purity (%) |

|---|---|---|

| Kanto Reagents (2022) | 199–201 | >95.0 |

| American Elements (2024) | 195–197 | >97.0 |

What computational strategies predict the reactivity of nitro groups in this compound?

Category: Advanced

Answer:

DFT Calculations : Model Fukui indices to identify electrophilic/nucleophilic sites. For example, nitro groups at C6/C7 show high electrophilicity, making them prone to reduction or nucleophilic substitution .

Molecular Dynamics (MD) : Simulate solvent effects on nitro group stability; aqueous environments may accelerate hydrolysis .

Docking Studies : Predict interactions with biological targets (e.g., enzymes) by analyzing nitro group hydrogen bonding and steric fit .

Validation:

- Correlate computational predictions with experimental kinetics (e.g., nitro reduction rates using Na₂S₂O₄) .

How can researchers mitigate by-product formation during the synthesis of this compound?

Category: Advanced

Answer:

Common by-products include mono-nitro derivatives and ring-opened products. Mitigation strategies:

Stepwise Nitration : Introduce nitro groups sequentially (C6 first, then C7) using protecting groups (e.g., acetyl) to block undesired positions .

Low-Temperature Quenching : Rapidly cool the reaction post-nitration to prevent acid-catalyzed decomposition.

Catalyst Screening : Test alternatives to H₂SO₄ (e.g., zeolites) for milder nitration .

Q. Table 2: By-Product Profiles

| Condition | Major By-Product | Yield Loss (%) |

|---|---|---|

| High HNO₃ concentration | 5-Methoxy-6-nitro-indoline | 25–30 |

| Prolonged reaction time | Indoline ring degradation | 40+ |

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Category: Advanced

Answer:

Scalability issues include:

- Exothermic nitration : Requires jacketed reactors with precise temperature control to prevent runaway reactions .

- Waste management : Neutralization of spent nitration acids (e.g., CaCO₃ treatment) to meet environmental regulations.

- Purification bottlenecks : Replace column chromatography with continuous crystallization for higher throughput .

Process Optimization:

- Pilot-scale trials using flow chemistry systems to enhance mixing and heat transfer .

How does the electronic structure of this compound influence its spectroscopic properties?

Category: Basic

Answer:

- NMR Shifts : Nitro groups deshield adjacent protons (C6/C7), causing downfield shifts (δ 8.2–8.5 ppm). Methoxy protons resonate as singlets (δ 3.8–4.0 ppm) .

- UV-Vis Absorption : Conjugation between the methoxy and nitro groups results in λmax ~320 nm (π→π* transitions), useful for concentration determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.